Cas no 2228884-77-1 (3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid)

3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid
- 2228884-77-1
- EN300-1752002
-
- インチ: 1S/C10H14N2O2/c1-7-8(5-11-6-12-7)10(2,3)4-9(13)14/h5-6H,4H2,1-3H3,(H,13,14)
- InChIKey: UZHFUSGIQQDYSA-UHFFFAOYSA-N
- ほほえんだ: OC(CC(C)(C)C1=CN=CN=C1C)=O
計算された属性
- せいみつぶんしりょう: 194.105527694g/mol
- どういたいしつりょう: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1752002-1.0g |
3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2228884-77-1 | 1g |
$1599.0 | 2023-06-03 | ||
Enamine | EN300-1752002-0.25g |
3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2228884-77-1 | 0.25g |
$1472.0 | 2023-09-20 | ||
Enamine | EN300-1752002-1g |
3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2228884-77-1 | 1g |
$1599.0 | 2023-09-20 | ||
Enamine | EN300-1752002-2.5g |
3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2228884-77-1 | 2.5g |
$3136.0 | 2023-09-20 | ||
Enamine | EN300-1752002-5.0g |
3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2228884-77-1 | 5g |
$4641.0 | 2023-06-03 | ||
Enamine | EN300-1752002-10.0g |
3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2228884-77-1 | 10g |
$6882.0 | 2023-06-03 | ||
Enamine | EN300-1752002-0.05g |
3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2228884-77-1 | 0.05g |
$1344.0 | 2023-09-20 | ||
Enamine | EN300-1752002-5g |
3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2228884-77-1 | 5g |
$4641.0 | 2023-09-20 | ||
Enamine | EN300-1752002-10g |
3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2228884-77-1 | 10g |
$6882.0 | 2023-09-20 | ||
Enamine | EN300-1752002-0.1g |
3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2228884-77-1 | 0.1g |
$1408.0 | 2023-09-20 |
3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid 関連文献
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acidに関する追加情報
3-Methyl-3-(4-methylpyrimidin-5-yl)butanoic Acid (CAS No. 2228884-77-1): An Emerging Compound in Medicinal Chemistry
3-Methyl-3-(4-methylpyrimidin-5-yl)butanoic acid (CAS No. 2228884-77-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
The chemical structure of 3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a butanoic acid moiety attached to the 5-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it an attractive candidate for further investigation in drug discovery and development.
Recent studies have highlighted the potential of 3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid could be a valuable lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid has also shown promise in cancer research. A research team from the University of California, San Francisco, reported that this compound selectively inhibits the growth of several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are frequently dysregulated in cancer cells.
The pharmacokinetic profile of 3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid has been extensively studied to evaluate its suitability as a drug candidate. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, which are crucial parameters for successful drug development. Furthermore, toxicity studies have indicated that 3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
The structural flexibility of 3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid also makes it an excellent platform for chemical modifications aimed at enhancing its biological activity or improving its pharmacological properties. Researchers have explored various derivatives of this compound by introducing different substituents at various positions on the pyrimidine ring or the butanoic acid moiety. These modifications have led to the identification of several analogs with improved potency and selectivity against specific targets.
In conclusion, 3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid (CAS No. 2228884-77-1) represents a promising compound in medicinal chemistry with potential applications in treating inflammatory diseases and cancer. Its unique chemical structure, favorable pharmacokinetic profile, and broad spectrum of biological activities make it an attractive candidate for further preclinical and clinical evaluation. As research in this area continues to advance, it is likely that new insights into the therapeutic potential of 3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid will emerge, paving the way for innovative treatments in the future.
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